Arsine, dimethyl(trifluoromethyl)-
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Overview
Description
It is known for being one of the most potent lung irritants and was developed by the United States military chemical weapon research program . This compound is characterized by its high toxicity and volatility, making it a significant subject of study in various fields of science and industry.
Preparation Methods
The synthesis of dimethyl(trifluoromethylthio)arsine typically involves the reaction of arsenic halides with alkanethiols or alkanethiolates . One common method includes the reaction of arsenic trichloride with trifluoromethylthiolate anion under controlled conditions. Industrial production methods are not widely documented due to the compound’s high toxicity and specialized use.
Chemical Reactions Analysis
Dimethyl(trifluoromethylthio)arsine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with suitable reducing agents.
Scientific Research Applications
Dimethyl(trifluoromethylthio)arsine has several applications in scientific research, including:
Mechanism of Action
The mechanism by which dimethyl(trifluoromethylthio)arsine exerts its effects involves its interaction with biological molecules in the lungs, leading to severe irritation and damage. The compound is believed to disrupt cellular processes by binding to thiol groups in proteins, leading to cellular dysfunction and toxicity .
Comparison with Similar Compounds
Dimethyl(trifluoromethylthio)arsine can be compared to other arsenical compounds such as:
Cacodyl: Another organoarsenic compound known for its toxicity and use in chemical research.
Lewisite: A chemical warfare agent with similar toxicological properties.
Methyldichloroarsine: Another arsenical compound used in chemical warfare.
Dimethyl(trifluoromethylthio)arsine is unique due to its trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other arsenical compounds.
Properties
CAS No. |
421-31-8 |
---|---|
Molecular Formula |
C3H6AsF3 |
Molecular Weight |
174.00 g/mol |
IUPAC Name |
dimethyl(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3 |
InChI Key |
WKWIPGTUOLQMHC-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C(F)(F)F |
Origin of Product |
United States |
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